2-Amino-1-methylimidazo(4,5-f)quinoline
Overview
Description
2-Amino-1-methylimidazo[4,5-f]quinoline (IQ) is a heterocyclic amine that can be found in cooked meat . It has been shown to have genotoxic effects in animals and mammalian cells, as well as genotoxic effects in the bacterial model organism .
Synthesis Analysis
IQ is a highly mutagenic heterocyclic amine formed in all cooked meats . It has been found to be a potent inducer of frameshift mutations in bacteria and carcinogenic in laboratory animals . The sequence-specific synthesis of oligonucleotides containing the minor dGuo-N2-IQ adduct has been reported .Molecular Structure Analysis
The molecular formula of IQ is C11H10N4 . The molecular weight is 198.22 g/mol . The InChI is 1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14) .Chemical Reactions Analysis
IQ exhibits an extraordinarily high mutagenic potency in the Ames test . It has been shown to inhibit autophagy and induce endoplasmic reticulum stress .Physical And Chemical Properties Analysis
IQ has a molecular weight of 198.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 198.090546336 g/mol . The topological polar surface area is 56.7 Ų .Scientific Research Applications
Synthesis and Biological Activity
IQ and its derivatives are explored for their potential in developing novel bioactive compounds. The synthesis, structure-activity relationship, and biological activities of benzimidazole-quinoline derivatives are subjects of significant interest. These derivatives are investigated for their therapeutic potential against various illnesses, including cancer, bacterial, and fungal infections. The combination of quinoline with other bioactive heterocyclic moieties aims to produce hybrid molecules with novel antimicrobial properties (Salahuddin et al., 2023).
Anticorrosive Materials
Quinoline derivatives, including those related to IQ, are recognized for their effectiveness as anticorrosive agents. These compounds form stable chelating complexes with metal surfaces, which is valuable for protecting metals from corrosion. This application is particularly relevant in industrial settings where metal longevity is critical. Research in this area focuses on the modification of quinoline structures to enhance their anticorrosive properties (Verma et al., 2020).
Optoelectronic Materials
The structural aspects of IQ and its derivatives are exploited in the development of optoelectronic materials. Quinazoline and pyrimidine rings, related to the IQ structure, are incorporated into π-extended conjugated systems for the creation of luminescent and electroluminescent materials. These compounds are of interest for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research aims to develop novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova et al., 2018).
Safety And Hazards
IQ is one of the most common heterocyclic amines (HCAs), which is a class of mutagenic/carcinogenic harmful compounds mainly found in high-protein thermal processed foods and contaminated environments . It has been shown to trigger liver damage by inhibiting autophagy and inducing endoplasmic reticulum stress .
properties
IUPAC Name |
1-methylimidazo[4,5-f]quinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQPXFFZKPEXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=C2C=CC=N3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907481 | |
Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-methylimidazo[4,5-f]quinoline | |
CAS RN |
102408-25-3 | |
Record name | 2-Amino-1-methylimidazo[4,5-f]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102408-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-methylimidazo(4,5-f)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-1-METHYLIMIDAZO(4,5-F)QUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D168622DN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.